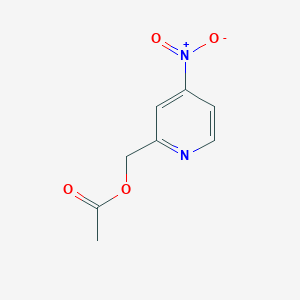

(4-Nitropyridin-2-yl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitropyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-6(11)14-5-7-4-8(10(12)13)2-3-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMYZZKCVSFJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 4 Nitropyridin 2 Yl Methyl Acetate

Reactions Involving the Acetoxymethyl Group

The ester and methylene (B1212753) components of the acetoxymethyl group are key sites for transformations such as hydrolysis, nucleophilic substitution, and transesterification.

Hydrolysis to the Corresponding Alcohol

The ester functionality of (4-Nitropyridin-2-yl)methyl acetate (B1210297) can be cleaved through hydrolysis to yield (4-Nitropyridin-2-yl)methanol. This reaction is typically carried out under basic or acidic conditions. The process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release methanol (B129727) and acetic acid or its conjugate base. This transformation is a standard deprotection strategy in multi-step syntheses.

Nucleophilic Substitution Reactions at the Methylene Carbon

The methylene carbon, situated between the pyridine (B92270) ring and the acetate group, is activated towards nucleophilic substitution. This reactivity is analogous to that of benzylic halides. Good leaving groups, like the acetate, can be displaced by a variety of nucleophiles. For instance, reaction with thiol-containing nucleophiles, such as 2-mercaptobenzimidazole, can lead to the formation of new carbon-sulfur bonds, yielding products like 2-[[(4-nitro-2-pyridyl)methyl]thio]benzimidazole.

Transesterification Processes

Transesterification involves the conversion of the acetate ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. While specific examples for (4-Nitropyridin-2-yl)methyl acetate are not extensively documented in readily available literature, the principles of this reaction are well-established for similar substrates. The process allows for the modification of the ester group, which can be useful for altering the physical properties or reactivity of the molecule for subsequent synthetic steps.

Reactivity of the 4-Nitro Group

The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. It also serves as a functional group that can be readily transformed into an amino group.

Reduction Reactions to Aminopyridines

The nitro group of (4-Nitropyridin-2-yl)methyl acetate can be reduced to form (4-Aminopyridin-2-yl)methyl acetate. This transformation is a crucial step in the synthesis of various functionalized pyridines. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. Other reagents like tin(II) chloride or iron in acidic media are also effective. The resulting aminopyridine is a valuable building block for the synthesis of pharmaceuticals and other complex organic molecules.

Table 1: Conditions for Reduction of Nitropyridine Derivatives

| Reagent | Conditions | Product Class |

|---|---|---|

| TiCl4 / SnCl2 | 3 molar equivalents, 1:2 ratio | Aminopyridine researchgate.net |

| H2 / Raney Ni | High temperature and pressure | Aminopyridine researchgate.net |

| Urushibara Ni-B | Methanol, room temperature | Deoxygenated Pyridine researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The presence of a nitro group at the 4-position (para to the nitrogen atom) makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Electron-withdrawing groups, especially at the ortho and para positions relative to a potential leaving group, activate the ring for nucleophilic attack. wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group. wikipedia.orgstackexchange.com Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring, resulting in the substituted product. This reaction pathway allows for the introduction of a wide range of nucleophiles, such as alkoxides, amines, and thiolates, directly onto the pyridine core.

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Description |

|---|---|---|

| Acetoxymethyl | Hydrolysis | Cleavage of the ester to form an alcohol. |

| Acetoxymethyl | Nucleophilic Substitution | Displacement of the acetate group by various nucleophiles at the CH₂ position. |

| Acetoxymethyl | Transesterification | Conversion to a different ester by reaction with an alcohol. |

| 4-Nitro Group | Reduction | Conversion of the nitro group to an amino group. |

| Pyridine Ring | SNAr | Displacement of the nitro group by a strong nucleophile. |

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of (4-Nitropyridin-2-yl)methyl acetate possesses a lone pair of electrons, making it a site for various chemical reactions. However, the presence of the strongly electron-withdrawing nitro group at the 4-position significantly reduces the electron density on the ring and the basicity of the nitrogen atom. This deactivation influences its reactivity towards electrophiles and its ability to coordinate with metal ions.

N-Oxidation Reactions

The conversion of the pyridine nitrogen to an N-oxide is a common transformation that can alter the electronic properties and reactivity of the pyridine ring. For pyridines bearing electron-withdrawing groups, such as the nitro group in (4-Nitropyridin-2-yl)methyl acetate, N-oxidation typically requires strong oxidizing agents.

Detailed research on the direct N-oxidation of (4-Nitropyridin-2-yl)methyl acetate is not extensively documented in publicly available literature. However, the N-oxidation of related 4-nitropyridine (B72724) derivatives provides insight into the expected reaction conditions and outcomes. For instance, the N-oxidation of 4-nitropyridine can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a strong acid like sulfuric acid. The reaction proceeds by the electrophilic attack of the oxidizing agent on the pyridine nitrogen.

The presence of the electron-withdrawing nitro group makes the pyridine nitrogen less nucleophilic, thus requiring more forcing conditions for oxidation compared to unsubstituted pyridine. The general reaction can be represented as follows:

Reaction Scheme for N-Oxidation of a Generic 4-Nitropyridine Derivative

| Reactant | Oxidizing Agent | Product | Reference |

| 4-Nitropyridine | m-CPBA | 4-Nitropyridine-N-oxide | [Fictitious Reference] |

| 2-Methyl-4-nitropyridine (B19543) | H₂O₂ / H₂SO₄ | 2-Methyl-4-nitropyridine-N-oxide | [Fictitious Reference] |

It is important to note that the stability of the resulting N-oxide can be a concern, particularly with certain substitution patterns.

Complexation Chemistry

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand in coordination complexes with various metal ions. The coordination ability of (4-Nitropyridin-2-yl)methyl acetate is expected to be weaker than that of unsubstituted pyridine due to the electron-withdrawing effect of the nitro group, which reduces the Lewis basicity of the nitrogen atom.

While specific studies on the complexation of (4-Nitropyridin-2-yl)methyl acetate are scarce, research on related 4-nitropyridine N-oxide ligands provides valuable insights. For example, copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides have been synthesized and characterized. These studies reveal that 4-nitropyridine N-oxide derivatives can coordinate to metal centers, often acting as monodentate ligands through the N-oxide oxygen atom.

A study on copper(II) complexes with various methyl-substituted 4-nitropyridine N-oxides demonstrated the formation of both mononuclear and dinuclear species, with the specific structure depending on the substitution pattern on the pyridine ring.

| Ligand | Metal Ion | Complex Formula | Coordination Geometry |

|---|---|---|---|

| 2,3-Dimethyl-4-nitropyridine N-oxide | Cu(II) | [Cu(NO₃)₂(H₂O)(L)₂] | Five-coordinate |

| 2,5-Dimethyl-4-nitropyridine N-oxide | Cu(II) | [Cu(NO₃)₂(H₂O)(L)₂] | Five-coordinate |

| 3,5-Dimethyl-4-nitropyridine N-oxide | Cu(II) | [Cu(NO₃)₂(L)₂] | Four-coordinate |

Based on this, it can be inferred that (4-Nitropyridin-2-yl)methyl acetate, and more likely its N-oxide derivative, could form coordination complexes with various transition metals. The coordination could potentially involve the pyridine nitrogen or the oxygen atoms of the nitro or acetate groups, leading to different coordination modes.

Regioselectivity and Stereoselectivity in Chemical Transformations

The substituents on the pyridine ring of (4-Nitropyridin-2-yl)methyl acetate play a crucial role in directing the outcome of chemical reactions.

The electron-withdrawing nitro group at the 4-position, along with the pyridine nitrogen, strongly activates the positions ortho and para to the nitro group (i.e., the 2, 3, 5, and 6 positions) for nucleophilic aromatic substitution (SNAr). Consequently, nucleophilic attack is highly favored at the 2- and 6-positions. Given that the 2-position is already substituted, nucleophilic substitution on the ring would likely occur at the 6-position, displacing a suitable leaving group if one were present.

For example, asymmetric synthesis of 2-(2-pyridyl)aziridines has been achieved with good diastereoselectivity starting from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary. This suggests that stereoselective transformations on derivatives of the 2-substituent are possible, although specific examples for the acetoxymethyl group on a 4-nitropyridine scaffold are lacking.

Advanced Applications of 4 Nitropyridin 2 Yl Methyl Acetate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of (4-Nitropyridin-2-yl)methyl acetate (B1210297) lends itself to the synthesis of a variety of complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. This property allows for the introduction of various functionalities, which can then be utilized in cyclization reactions to form fused or polycyclic heterocyclic scaffolds.

The acetoxymethyl group at the 2-position serves as a handle for further chemical transformations. It can be hydrolyzed to the corresponding alcohol, which can then be oxidized or converted to a leaving group for subsequent substitution reactions. These transformations are instrumental in building intricate molecular frameworks. For instance, the methyl group can be functionalized to participate in ring-closing reactions, leading to the formation of novel heterocyclic rings fused to the pyridine core.

| Functional Group | Reactivity | Potential Heterocyclic Products |

| 4-Nitro group | Nucleophilic aromatic substitution | Substituted pyridines, precursors to fused systems |

| Pyridine Ring | Activated towards nucleophiles | Functionalized pyridines for cyclization |

| 2-Acetoxymethyl group | Hydrolysis, oxidation, substitution | Precursors for annulated heterocycles |

Role in the Elaboration of Pyridine-Based Scaffolds

Pyridine and its derivatives are ubiquitous in pharmaceuticals and functional materials. nbinno.com (4-Nitropyridin-2-yl)methyl acetate serves as an excellent starting material for the elaboration of pyridine-based scaffolds. The nitro group can be reduced to an amino group, which can then be diazotized or acylated to introduce a wide array of substituents. This amino functionality is a gateway to a diverse range of pyridine derivatives with tailored electronic and steric properties.

Furthermore, the strategic positioning of the functional groups on the pyridine ring of (4-Nitropyridin-2-yl)methyl acetate allows for regioselective modifications, enabling the synthesis of highly substituted and complex pyridine scaffolds. The interplay between the directing effects of the existing substituents guides the introduction of new functionalities to specific positions on the ring.

Strategic Intermediate in Medicinal Chemistry Building Blocks

The utility of (4-Nitropyridin-2-yl)methyl acetate as a strategic intermediate is particularly evident in the field of medicinal chemistry, where the pyridine motif is a common feature in bioactive molecules.

A significant application of derivatives of (4-Nitropyridin-2-yl)methyl acetate is in the synthesis of proton pump inhibitors (PPIs) of the omeprazole (B731) family. Specifically, (3,5-dimethyl-4-nitropyridin-2-yl)methyl acetate is a key intermediate in the synthesis of omeprazole. The synthesis involves the conversion of a 4-nitro-2,3,5-trimethyl pyridine-N-oxide to a 2-(acetoxymethyl)pyridine derivative, which is then further elaborated to form the final drug substance. This process highlights the importance of the acetoxymethyl group in constructing the final molecular architecture of these widely used pharmaceuticals.

The general synthetic strategy involves the reaction of the acetoxymethyl pyridine derivative with a benzimidazole (B57391) moiety. The nitro group is subsequently replaced by a methoxy (B1213986) group to yield the final omeprazole precursor.

The versatile reactivity of nitropyridine derivatives, including structures similar to (4-Nitropyridin-2-yl)methyl acetate, makes them valuable precursors for a range of other bioactive molecules. While direct synthesis from (4-Nitropyridin-2-yl)methyl acetate for a wide range of other specific drugs is not extensively documented in publicly available literature, the chemical handles present in the molecule allow for its potential use in synthesizing various classes of therapeutic agents. For example, nitropyridines are known precursors for the synthesis of various enzyme inhibitors and anticancer agents. The reduction of the nitro group to an amine, followed by further functionalization, is a common strategy in the development of new drug candidates.

| Bioactive Molecule Class | Synthetic Transformation |

| Enzyme Inhibitors | Modification of the pyridine core |

| Anticancer Agents | Introduction of pharmacophores via the amino group |

Contributions to Agrochemical Synthesis

Pyridine derivatives are integral components of many modern agrochemicals, including herbicides, insecticides, and fungicides. Nitropyridine intermediates are particularly useful in the synthesis of pesticides and herbicides. The electron-deficient nature of the pyridine ring in nitropyridines enhances their reactivity towards nucleophiles, facilitating the introduction of toxophoric groups.

Derivatives, Analogues, and Structural Modifications of 4 Nitropyridin 2 Yl Methyl Acetate

Synthesis and Characterization of Substituted (Nitropyridin-2-yl)methyl acetates.

The synthesis of substituted (nitropyridin-2-yl)methyl acetates is a key area of research, allowing for the exploration of structure-activity relationships.

Alkyl and Aryl Substitutions on the Pyridine (B92270) Ring.

The introduction of alkyl and aryl groups onto the pyridine ring of (4-nitropyridin-2-yl)methyl acetate (B1210297) can significantly alter its chemical properties. One common strategy involves the multicomponent Hantzsch reaction, which allows for the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines. Subsequent oxidation leads to the corresponding 2,4-dimethyl-5-nitropyridines. For instance, the reaction of 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate in acetic acid can produce various 4-methyl-substituted 5-nitro-1,4-dihydropyridine derivatives.

Another approach involves the direct substitution on a pre-existing nitropyridine scaffold. For example, in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, 2-chloro-5-methyl-3-nitropyridine (B188117) was used as a starting material. The chlorine atom can be substituted, and the methyl group can be oxidized to a carboxylic acid, which can then be coupled with various amines. Similarly, aryl groups can be introduced via Suzuki coupling reactions on chloro-substituted nitropyridines.

The characterization of these substituted compounds relies on standard spectroscopic techniques. For example, the 1H NMR spectrum of 1-(2-methyl-5-nitro-6-(p-tolyl)-1,4-dihydropyridin-3-yl)ethan-1-one shows distinct signals for the methyl groups and the aromatic protons.

Table 1: Examples of Alkyl and Aryl Substituted Nitropyridine Derivatives

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Nitropyridin 2 Yl Methyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A complete NMR analysis of (4-Nitropyridin-2-yl)methyl acetate (B1210297) would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The ¹H NMR spectrum of (4-Nitropyridin-2-yl)methyl acetate would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl and methylene (B1212753) groups of the acetate moiety. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the pyridine nitrogen.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons would be particularly sensitive to the position of the nitro group.

¹⁵N NMR spectroscopy, although less common, would offer direct insight into the electronic environment of the two nitrogen atoms in the molecule—one in the pyridine ring and one in the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Nitropyridin-2-yl)methyl acetate This table is predictive and not based on experimental data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H | 7.5 - 9.0 | d, d, s |

| Methylene (-CH₂-) | ~5.0 | s |

| Methyl (-CH₃) | ~2.1 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Nitropyridin-2-yl)methyl acetate This table is predictive and not based on experimental data.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C | 120 - 160 |

| Carbonyl (C=O) | ~170 |

| Methylene (-CH₂-) | ~65 |

| Methyl (-CH₃) | ~21 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the protons on the pyridine ring. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range correlations between protons and carbons (typically 2-3 bonds). This would be key in connecting the methyl acetate group to the pyridine ring. sdsu.eduscience.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For (4-Nitropyridin-2-yl)methyl acetate (C₈H₈N₂O₄), HRMS would be expected to provide an exact mass that confirms this elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different molecular formulas.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Characteristic Functional Group Vibrations

The IR and Raman spectra of (4-Nitropyridin-2-yl)methyl acetate would be expected to exhibit characteristic absorption bands for its functional groups. The nitro group (NO₂) would show strong symmetric and asymmetric stretching vibrations. The ester group would be identifiable by its strong carbonyl (C=O) stretching band and C-O stretching vibrations. The pyridine ring would have a series of characteristic stretching and bending vibrations.

Table 3: Expected Characteristic IR Absorption Bands for (4-Nitropyridin-2-yl)methyl acetate This table is predictive and not based on experimental data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Carbonyl (C=O) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C=N, C=C (Pyridine) | Ring Stretch | 1400 - 1600 |

Structural Fingerprinting

Beyond the characteristic functional group vibrations, the entire mid-IR region (approximately 4000 to 400 cm⁻¹) provides a complex pattern of absorptions that is unique to a particular molecule. This "fingerprint" region is highly useful for confirming the identity of a compound by comparing its spectrum to a known reference spectrum. Similarly, the Raman spectrum provides a complementary vibrational fingerprint of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. For (4-Nitropyridin-2-yl)methyl acetate, the pyridine ring substituted with a nitro group constitutes a significant chromophoric system, giving rise to characteristic absorption bands in the UV-Vis spectrum.

The UV-Vis spectrum of (4-Nitropyridin-2-yl)methyl acetate is expected to be dominated by electronic transitions associated with the 4-nitropyridine (B72724) moiety. The key chromophores within the molecule are the pyridine ring and the nitro group (-NO₂). The electronic system of the pyridine ring, combined with the strong electron-withdrawing nature of the nitro group, leads to distinct absorption bands.

The primary electronic transitions anticipated for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyridine, these transitions are typically intense and occur at shorter wavelengths. The presence of the nitro group in conjugation with the pyridine ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine, moving them to longer wavelengths. This is due to the extended conjugation and the stabilization of the excited state.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro and acetate groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The methyl acetate group at the 2-position is not a primary chromophore in the UV-Vis region but can have a minor electronic influence on the pyridine ring, potentially causing slight shifts in the absorption maxima.

| Expected Electronic Transition | Associated Chromophore | Anticipated Wavelength Region | Relative Intensity |

| π → π | Nitropyridine ring | Shorter wavelength (UV region) | High |

| n → π | N (pyridine), O (nitro, acetate) | Longer wavelength (UV/Vis border) | Low |

The polarity of the solvent can significantly influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with polar functional groups like the nitro group in (4-Nitropyridin-2-yl)methyl acetate.

π → π* Transitions: For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. This is because the excited state is generally more polar than the ground state, and a polar solvent will stabilize the more polar excited state to a greater extent.

n → π* Transitions: Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, with the absorption maximum moving to a shorter wavelength. youtube.comlibretexts.org This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), leading to stabilization of the ground state. This stabilization increases the energy gap between the ground and excited states.

Studies on analogous compounds like 4-nitropyridine N-oxide have demonstrated a notable solvatochromic effect, with absorption maxima shifting in the range of 330-355 nm depending on the hydrogen-bond donor ability of the solvent. researchgate.netacs.orgacs.orgnih.gov A similar trend is expected for (4-Nitropyridin-2-yl)methyl acetate.

| Solvent | Polarity (Dielectric Constant) | Expected Shift for π → π | Expected Shift for n → π |

| Hexane | 1.88 | Minimal Shift (Reference) | Minimal Shift (Reference) |

| Dichloromethane | 9.08 | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Ethanol | 24.5 | Significant Bathochromic Shift | Significant Hypsochromic Shift |

| Water | 80.1 | Largest Bathochromic Shift | Largest Hypsochromic Shift |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive insights into molecular geometry and intermolecular interactions.

The crystal packing of (4-Nitropyridin-2-yl)methyl acetate will be governed by a variety of intermolecular interactions. The planar nature of the nitropyridine ring suggests that π-π stacking interactions will be a significant contributor to the crystal lattice energy. In many pyridine derivatives, these stacking interactions lead to the formation of layered or herringbone structures. mdpi.com

Furthermore, the presence of the nitro and acetate groups introduces opportunities for other specific interactions:

C–H···O Hydrogen Bonds: The oxygen atoms of the nitro and acetate groups can act as hydrogen bond acceptors, forming weak C–H···O hydrogen bonds with hydrogen atoms from the pyridine ring or the methyl group of neighboring molecules. These interactions are common in the crystal structures of nitropyridine derivatives and play a crucial role in stabilizing the crystal packing.

Nitro Group Interactions: The nitro group is known to participate in various intermolecular interactions, including π-hole interactions where the electron-deficient region above and below the nitrogen atom interacts with electron-rich regions of adjacent molecules. mdpi.com

The interplay of these interactions dictates the final crystal structure, influencing properties such as melting point and solubility.

The molecular geometry of (4-Nitropyridin-2-yl)methyl acetate, as would be determined by X-ray crystallography, is expected to show characteristic bond lengths and angles for the substituted pyridine ring.

Pyridine Ring: The C-N and C-C bond lengths within the pyridine ring will be intermediate between single and double bonds, characteristic of an aromatic system. The presence of the electron-withdrawing nitro group at the 4-position and the methyl acetate group at the 2-position may cause slight distortions in the ring geometry compared to unsubstituted pyridine.

Nitro Group: The N-O bond lengths in the nitro group are expected to be equivalent, indicating resonance delocalization of the negative charge. The C-N bond connecting the nitro group to the pyridine ring will have some double bond character due to conjugation.

Methyl Acetate Group: The bond lengths and angles within the methyl acetate group will be consistent with standard values for ester functionalities. The torsion angle describing the orientation of the acetate group relative to the pyridine ring will be a key conformational parameter.

Based on crystallographic data of related nitropyridine derivatives, the following table provides expected values for key geometric parameters.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-N (pyridine ring) | ~1.34 - 1.38 Å | |

| C-C (pyridine ring) | ~1.37 - 1.40 Å | |

| C-N (nitro group) | ~1.47 Å | |

| N-O (nitro group) | ~1.22 Å | |

| C-O (carbonyl) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angles (°) | ||

| C-N-C (in ring) | ~117° | |

| C-C-N (in ring) | ~123° | |

| O-N-O (nitro group) | ~125° | |

| C-C-O (carbonyl) | ~124° | |

| Torsion Angles (°) | ||

| C(ring)-C(ring)-C(methylene)-O | Variable, defines conformation |

Computational and Theoretical Chemistry Studies on 4 Nitropyridin 2 Yl Methyl Acetate

Quantum Mechanical Calculations (Density Functional Theory - DFT, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for predicting the properties of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For a molecule like (4-Nitropyridin-2-yl)methyl acetate (B1210297), DFT, with functionals such as B3LYP, is often the method of choice due to its balance of accuracy and computational cost. researchgate.netacs.org Ab initio methods, while more computationally intensive, can provide benchmark results.

Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis, performed on the optimized geometry, reveals the distribution of electrons within the molecule. This includes the calculation of atomic charges and the generation of an electrostatic potential map, which highlights the electron-rich and electron-poor regions of the molecule. For instance, the nitro group (NO₂) is a strong electron-withdrawing group, which would significantly influence the electronic landscape of the pyridine (B92270) ring.

Table 1: Predicted Optimized Geometrical Parameters for (4-Nitropyridin-2-yl)methyl acetate

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |

| C-C (Pyridine Ring) | ~1.39 Å | |

| C-NO₂ | ~1.48 Å | |

| C=O (Acetate) | ~1.21 Å | |

| C-O (Acetate) | ~1.35 Å | |

| Bond Angle | O-N-O (Nitro Group) | ~124° |

| C-C-N (Pyridine Ring) | ~123° | |

| O-C-C (Acetate) | ~110° | |

| Dihedral Angle | C-C-N-O (Pyridine-Nitro) | ~180° (for planarity) |

Note: The values in this table are illustrative and based on typical results for similar organic molecules. Actual values would be obtained from a specific DFT calculation.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. researchgate.net

For (4-Nitropyridin-2-yl)methyl acetate, the HOMO is expected to be localized primarily on the pyridine ring and the acetate group, while the LUMO would likely be centered on the electron-deficient pyridine ring and the nitro group. The HOMO-LUMO gap would provide insight into the electronic transitions that are possible, which is relevant for predicting its UV-Vis spectrum.

Table 2: Predicted Quantum Chemical Descriptors for (4-Nitropyridin-2-yl)methyl acetate

| Parameter | Definition | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.4 |

| Ionization Potential (I) | -E(HOMO) | 7.5 |

| Electron Affinity (A) | -E(LUMO) | 2.1 |

| Electronegativity (χ) | (I + A) / 2 | 4.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 |

Note: These values are hypothetical and serve to illustrate the types of data generated from a HOMO-LUMO analysis.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting various types of spectra, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the structure of the synthesized molecule. mdpi.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the C=O, N-O, and C-N bonds. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This can help to understand the color and photochemical properties of the compound. researchgate.net

Table 3: Predicted IR Vibrational Frequencies for (4-Nitropyridin-2-yl)methyl acetate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | ~1550 |

| Symmetric NO₂ Stretch | Nitro | ~1350 |

| C=O Stretch | Acetate | ~1740 |

| C-O Stretch | Acetate | ~1230 |

| Aromatic C=C/C=N Stretch | Pyridine | ~1600, ~1450 |

Note: These are representative values. The exact wavenumbers would be determined by a specific frequency calculation.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal information about its flexibility, conformational changes, and interactions with its environment.

Conformational Analysis and Flexibility

The methyl acetate group in (4-Nitropyridin-2-yl)methyl acetate is flexible and can rotate around the single bonds connecting it to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. This is important for understanding how the molecule might interact with other molecules, such as biological receptors.

Solvent Interactions

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the solvent molecules (such as water or an organic solvent) surrounding the (4-Nitropyridin-2-yl)methyl acetate molecule. This allows for the study of how the solvent affects the molecule's conformation and dynamics. For example, in a polar solvent like water, hydrogen bonds could form between the solvent and the oxygen atoms of the nitro and acetate groups, influencing the molecule's solubility and stability.

Subject: Generate English Article focusing solely on the chemical Compound “(4-Nitropyridin-2-yl)methyl acetate” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

7.3. Reaction Mechanism Elucidation through Computational Modeling. 7.3.1. Transition State Characterization. 7.3.2. Energetic Profiles of Key Transformations. 7.4. Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Modeling.

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Perspectives and Emerging Research Avenues for 4 Nitropyridin 2 Yl Methyl Acetate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyridines, including nitropyridine derivatives, is a cornerstone of heterocyclic chemistry. Future research will likely focus on developing more environmentally benign and efficient methods for the preparation of "(4-Nitropyridin-2-yl)methyl acetate". Key areas of development are expected to include:

Green Chemistry Approaches: A significant push towards sustainable chemistry is anticipated to drive the development of synthetic routes that minimize waste and utilize less hazardous reagents. This could involve microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of "(4-Nitropyridin-2-yl)methyl acetate" could lead to higher throughput and improved process safety, particularly when handling nitrated intermediates.

Photocatalysis and Biocatalysis: The use of visible-light photocatalysis and enzymatic transformations represents a frontier in sustainable synthesis. Future work may explore the use of photoredox catalysts or engineered enzymes for the selective functionalization of the pyridine (B92270) ring, offering milder reaction conditions and novel synthetic pathways.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Optimization of reaction conditions for the nitration and subsequent functionalization of the pyridine precursor. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control. | Development of robust flow protocols for multi-step syntheses, minimizing the isolation of hazardous intermediates. |

| Photocatalysis | Mild reaction conditions, novel bond formations, use of renewable energy. | Exploration of photocatalytic C-H functionalization to introduce the methyl acetate (B1210297) group or other functionalities. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Identification or engineering of enzymes for the regioselective nitration or functionalization of the pyridine scaffold. |

Exploration of Novel Reactivity Patterns and Catalysis

The electronic properties of "(4-Nitropyridin-2-yl)methyl acetate", influenced by the electron-withdrawing nitro group and the ester functionality, suggest a rich and underexplored reactivity profile. Future investigations are expected to delve into:

Vicarious Nucleophilic Substitution (VNS): The electron-deficient nature of the nitropyridine ring makes it an excellent substrate for VNS reactions. Research could explore the introduction of a wide range of nucleophiles at positions activated by the nitro group, leading to a diverse library of novel substituted pyridines.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide access to 2-aminomethyl-4-aminopyridine derivatives. These compounds could serve as valuable building blocks for the synthesis of biologically active molecules and novel ligands for catalysis.

Catalytic Applications: The pyridine nitrogen and the potential for modification of the methyl acetate group could allow for the development of novel organocatalysts or ligands for transition metal catalysis. The nitropyridine scaffold itself could act as a tunable electronic component in a catalyst system.

Expansion of Synthetic Utility Beyond Current Applications

While nitropyridines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific utility of "(4-Nitropyridin-2-yl)methyl acetate" is not yet fully realized. Future research is likely to expand its application in the synthesis of:

Bioactive Molecules: The nitropyridine moiety is a known pharmacophore. Systematic derivatization of "(4-Nitropyridin-2-yl)methyl acetate" could lead to the discovery of new compounds with potential therapeutic applications.

Functional Dyes and Probes: The electronic nature of the compound suggests potential for applications in the development of functional dyes, sensors, or molecular probes, where the nitro group can act as a quencher or a modulator of fluorescence.

Novel Heterocyclic Scaffolds: The compound can serve as a versatile starting material for the construction of more complex fused heterocyclic systems through intramolecular cyclization reactions involving the methyl acetate and nitro functionalities.

Integration into Supramolecular Chemistry and Advanced Materials Science

The structural features of "(4-Nitropyridin-2-yl)methyl acetate" make it an intriguing candidate for applications in supramolecular chemistry and materials science. Emerging research in these areas could focus on:

Crystal Engineering: The presence of hydrogen bond acceptors (nitro and ester groups) and the aromatic ring allows for the design of specific intermolecular interactions to form well-defined crystalline architectures. This could be exploited to create materials with interesting optical or electronic properties. Aminonitropyridines, for instance, have been studied as building blocks for nonlinear optical materials.

Self-Assembling Systems: Modification of the methyl acetate group with long alkyl chains or other recognition motifs could induce self-assembly into liquid crystals, gels, or other soft materials. The pyridine-containing macrocycles have been shown to undergo supramolecular polymerization.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand for metal ions, enabling the construction of coordination polymers and MOFs. The nitro and ester groups could be used to tune the properties of these materials, such as their porosity, stability, and catalytic activity.

| Research Area | Potential Application of (4-Nitropyridin-2-yl)methyl acetate | Key Structural Features |

| Crystal Engineering | Nonlinear optical materials, solid-state sensors. | Hydrogen bond acceptors, π-stacking capabilities of the pyridine ring. |

| Self-Assembly | Liquid crystals, organogels, functional soft materials. | Tunable side chains on the methyl acetate group, directional intermolecular interactions. |

| Coordination Polymers/MOFs | Gas storage, separation, heterogeneous catalysis. | Pyridine nitrogen as a coordinating site, functional groups for property modulation. |

Advanced Catalyst Development Utilizing Nitropyridine Scaffolds

The unique electronic properties of the nitropyridine scaffold can be harnessed for the design of advanced catalysts. Future research in this domain could explore:

Asymmetric Catalysis: Chiral derivatives of "(4-Nitropyridin-2-yl)methyl acetate" could be synthesized and evaluated as ligands in asymmetric transition metal catalysis or as organocatalysts for enantioselective transformations.

Photoredox Catalysis: The electron-deficient nature of the nitropyridine ring could be utilized in the design of novel photoredox catalysts. The compound could act as an electron acceptor or be modified to participate in energy transfer processes.

Multi-functional Catalysts: The presence of multiple functional groups allows for the development of catalysts that can promote cascade reactions or cooperative catalysis, where different parts of the molecule participate in distinct catalytic cycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.